4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
“4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It is a solid substance and its IUPAC name is 4-oxo-6-(trifluoromethoxy)-1,4-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 273.16 . The InChI code is 1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 273.16 . The InChI code is 1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) .
Scientific Research Applications
Antibacterial Activity
Studies have shown that derivatives of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid possess significant antibacterial properties. Novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives synthesized from this compound demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Photophysical Properties
The compound has inspired the synthesis of azole-quinoline-based fluorophores with exciting photophysical properties. Such derivatives exhibit dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, with a large Stokes' shift, indicating their potential use in fluorescence spectroscopy and material sciences (Padalkar & Sekar, 2014).
Synthetic Chemistry
In synthetic chemistry, 3-trifluoroacetyl-quinolin-2(1H)-ones, derived from the parent compound, have been employed as carbonyl and acid surrogates in Passerini- and Ugi-type reactions. These reactions facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions, demonstrating the versatility of this compound in organic synthesis (Madhu et al., 2022).
Anticancer Assessment
Research into the reactivity and anticancer assessment of 4-Hydroxyquinoline derivatives, including this compound, has shown moderate cytotoxic activity against various cancer cell lines. By modifying the compound through side-chain substitution or forming new heterocyclic rings, researchers aim to enhance its cytotoxic activity, highlighting its potential in developing anticancer therapies (Regal et al., 2020).
Antimicrobial Agents
Additionally, pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have been explored as potential antimicrobial agents. Such studies underscore the importance of this compound in the development of new antimicrobial compounds (Holla et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-47-5 | |
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49713-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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